Wander

描述

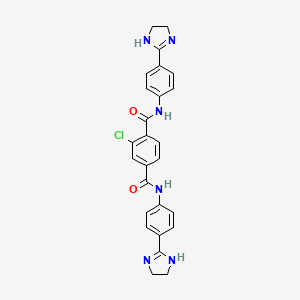

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6O2/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQGBYRKCZQJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990240 | |

| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-09-7 | |

| Record name | NSC 38280 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wander | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N~1~,N~4~-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''-BIS(2-IMIDAZOLIN-2-YL)-2-CHLOROTEREPHTHALANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG983W63E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Chemical Compound Wander

Retrosynthetic Analysis and Strategic Disconnections for Wander and its Analogues

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves working backward from the target molecule to identify simpler, commercially available starting materials. This process involves imaginary bond cleavages, termed disconnections, which correspond to known chemical reactions performed in the synthetic (forward) direction. The goal is to reduce the complexity of the target molecule step by step until readily accessible precursors are reached.

For a complex molecule like this compound (CID 65558), a retrosynthetic analysis would involve identifying key functional groups and structural features that suggest possible disconnections. The presence of amide linkages and the central substituted benzene (B151609) ring, along with the terminal dihydroimidazole (B8729859) rings, would be prime targets for initial disconnections. For instance, the amide bonds could be formed through coupling reactions between an amine and a carboxylic acid or activated carboxylic acid derivative in the forward synthesis. Retrosynthetic disconnection of the amide bonds would lead back to the corresponding amine and carboxylic acid fragments. Similarly, the carbon-nitrogen bonds connecting the dihydroimidazole rings to the phenyl groups could be considered for disconnection, suggesting potential carbon-nitrogen bond formation reactions in the forward direction, such as Buchwald-Hartwig amination or Ullmann condensation, although specific applications to this scaffold would need investigation.

Strategic disconnections are guided by an understanding of reliable synthetic transformations and the potential to simplify the molecular skeleton or reveal latent functional groups. For analogues of this compound, variations in the substituents on the central benzene ring or modifications to the dihydroimidazole moieties would influence the retrosynthetic strategy, potentially introducing opportunities for different disconnection approaches or requiring alternative synthetic reactions. Computer-assisted synthesis planning tools can aid in exploring various retrosynthetic pathways for complex molecules.

Novel Synthetic Routes and Total Synthesis Approaches to the this compound Core Structure

The total synthesis of complex organic molecules often requires the development of novel synthetic routes to efficiently assemble the core structure and introduce necessary functionalization and stereochemistry. While a specific total synthesis of this compound (CID 65558) is not detailed in the consulted literature, general approaches to constructing molecules with similar features can be discussed.

Building the substituted benzene core of this compound might involve electrophilic aromatic substitution, cross-coupling reactions (discussed in detail later), or cyclization strategies. The introduction of the chlorine atom and the terephthalamide (B1206420) substitution pattern would require careful consideration of regioselectivity. The dihydroimidazole rings could be constructed through various cyclization reactions, potentially involving 1,2-diamines and carboxylic acid derivatives or nitriles.

Total synthesis endeavors often highlight innovative reaction sequences and strategies to overcome synthetic challenges such as efficiency, selectivity, and yield. Notable total syntheses, such as the Wender Taxol total synthesis, exemplify the power of creative route design, employing key steps like photochemical rearrangements and fragmentation reactions to construct complex ring systems from simpler precursors. Although structurally distinct from this compound, the principles of convergent synthesis, where key fragments are synthesized separately and coupled late in the route, and the strategic use of functional group interconversions are universally applicable in complex molecule synthesis.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling more efficient, selective, and environmentally friendly routes to complex molecules. Various catalytic strategies could be envisioned for the synthesis of this compound and its analogues, focusing on the formation of key bonds and the introduction of specific functional groups.

Enantioselective Catalysis for Chiral this compound Architectures

While the core structure of this compound (CID 65558) as depicted in PubChem does not inherently possess chiral centers, potential analogues could incorporate stereogenic information. Enantioselective catalysis is crucial for synthesizing chiral molecules with high optical purity, which is often essential for biological activity. Asymmetric catalysis utilizes chiral catalysts (either small organic molecules or metal complexes with chiral ligands) to favor the formation of one enantiomer over the other during a reaction.

Examples of enantioselective transformations include asymmetric hydrogenation, asymmetric epoxidation, and asymmetric carbon-carbon bond forming reactions like the Diels-Alder reaction or Michael addition, often catalyzed by chiral metal complexes or organocatalysts. Research by individuals like Dennis this compound has contributed to the field of enantioselective synthesis, for example, in the context of carbohydrate chemistry and the synthesis of complex natural products like euonyminol and isocelorbicol. Applying such strategies to create chiral analogues of this compound would involve designing synthetic steps where stereochemistry is controlled by a chiral catalyst.

Photoredox Catalysis in this compound Functionalization

Photoredox catalysis, which utilizes visible light to drive chemical transformations through single-electron transfer processes, has emerged as a powerful tool in organic synthesis. This approach allows for novel reactivity patterns and milder reaction conditions compared to traditional methods. Photoredox catalysts, including transition metal complexes (e.g., ruthenium and iridium complexes) and organic dyes, absorb light to reach an excited state, enabling them to act as either oxidants or reductants.

Functionalization of the this compound core or its precursors using photoredox catalysis could involve various transformations, such as C-C bond formation, C-N bond formation, or the introduction of halogen atoms. For instance, photoredox catalysis has been applied to C-H functionalization and cross-coupling reactions. The mild conditions offered by photoredox catalysis might be advantageous for synthesizing molecules containing sensitive functional groups like those present in this compound. Research involving photoredox catalysis has been conducted by individuals associated with the name this compound, although not specifically on the synthesis of CID 65558.

Transition Metal-Mediated Cross-Coupling Reactions for this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of aromatic and heteroaromatic compounds. Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, typically catalyzed by palladium or nickel complexes, allow for the convergent assembly of complex molecules from simpler building blocks.

The synthesis of the this compound scaffold, with its substituted benzene ring and carbon-nitrogen bonds connecting to the phenyl and dihydroimidazole rings, could potentially benefit significantly from transition metal-mediated cross-coupling reactions. For example, forming the carbon-nitrogen bonds could involve Buchwald-Hartwig amination between a halogenated phenyl precursor and the dihydroimidazole moiety. Similarly, if the synthesis involved coupling aryl fragments, Suzuki-Miyaura coupling could be employed. Research involving transition metal-catalyzed cross-coupling has been conducted by individuals associated with the name this compound.

Organocatalytic Transformations for this compound Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, provides an attractive alternative or complement to metal catalysis. Organocatalysts can offer advantages such as commercial availability, lower toxicity, and unique reactivity profiles. Various modes of organocatalysis exist, including iminium/enamine catalysis, hydrogen bonding catalysis, and N-heterocyclic carbene (NHC) catalysis.

Organocatalytic transformations could be applied to the synthesis of this compound derivatives, potentially for the formation of carbon-carbon or carbon-heteroatom bonds, or for the introduction of stereochemistry in chiral analogues. For example, organocatalysis has been explored for the synthesis of cyclic carbonates, a class of compounds studied by this compound Y. Perez-Sena. While direct applications to the specific this compound structure (CID 65558) are not detailed in the search results, the principles of organocatalysis, such as activating substrates through non-covalent interactions or forming transient covalent intermediates, could be relevant for specific steps in the synthesis of this compound or its analogues.

Green Chemistry Principles Applied to this compound Synthesis

The application of Green Chemistry principles to the synthesis of "this compound" is crucial for developing a sustainable and environmentally benign production process. This involves designing synthetic routes that minimize or eliminate the use and generation of hazardous substances, improve resource efficiency, and reduce energy consumption.

Utilization of Renewable Feedstocks and Sustainable Solvents in this compound Production

A key aspect of greening the synthesis of "this compound" involves the potential incorporation of renewable feedstocks as starting materials or key intermediates. Utilizing bio-based chemicals derived from biomass can reduce reliance on petrochemical resources. Furthermore, the choice of solvent significantly impacts the environmental footprint of a chemical process. Replacing traditional volatile organic solvents (VOCs) with more sustainable alternatives is a priority. Examples of sustainable solvents that could be considered for various steps in the synthesis of this compound include water, supercritical carbon dioxide, ionic liquids, and bio-derived solvents such as ethanol, 2-methyltetrahydrofuran, or cyclopentyl methyl ether. The selection of the most appropriate solvent would depend on the specific reaction conditions and the polarity of the reactants and products involved in each synthetic step.

Atom Economy and Waste Minimization Strategies for this compound

Maximizing atom economy is a fundamental principle in green chemistry, aiming to incorporate the maximum proportion of the atoms from the starting materials into the final product, "this compound". This minimizes the amount of waste generated as byproducts. Strategies to achieve high atom economy in the synthesis of this compound would include the use of catalytic reactions (where the catalyst is not consumed), addition reactions rather than substitution or elimination reactions that produce stoichiometric byproducts, and designing convergent synthetic routes where fragments of the molecule are synthesized separately and then joined in a late stage. Evaluating the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product, would be a critical metric for assessing the efficiency and environmental impact of different synthetic routes to this compound.

Energy-Efficient Processes for this compound Synthesis

Reducing the energy input required for the synthesis of "this compound" contributes significantly to its sustainability. This can be achieved by designing reactions that proceed efficiently at milder temperatures and pressures. The use of highly active and selective catalysts can lower activation energies, allowing reactions to occur under less energy-intensive conditions. Exploring alternative energy sources or techniques, such as microwave irradiation or sonochemistry, could potentially reduce reaction times and energy consumption for specific transformations, provided they are scalable and environmentally sound.

Flow Chemistry Applications in Scalable this compound Production

Implementing flow chemistry techniques offers significant advantages for the scalable production of "this compound" compared to traditional batch processes. In flow chemistry, reactions are conducted in continuous streams within micro- or millireactors, allowing for precise control over reaction parameters such as temperature, pressure, mixing, and reaction time. This can lead to improved reaction reproducibility, higher yields, and enhanced purity. Flow reactors are particularly beneficial for handling hazardous or highly exothermic reactions, as the small reaction volume minimizes risks. Scaling up production involves running the flow system for longer periods or using larger or multiple reactors in parallel, which is often more efficient and safer than scaling up batch reactor volumes. Specific steps in the synthesis of this compound that might benefit from flow chemistry include fast reactions, reactions involving unstable intermediates, or those requiring tight control of temperature.

Multicomponent Reactions and Domino Processes for Diverse this compound Analogues

Multicomponent reactions (MCRs) and domino (cascade) processes represent powerful strategies for the efficient construction of complex molecules and the generation of molecular diversity, which could be highly relevant for synthesizing "this compound" and its potential analogues. MCRs involve the combination of three or more starting materials in a single pot, reacting sequentially to form a complex product, often with high atom economy and step economy. This approach can significantly shorten synthetic routes. Domino processes involve a sequence of two or more reactions occurring without the isolation of intermediates, triggered by a single event. Applying MCRs and domino sequences to the synthesis of this compound could allow for the rapid assembly of key structural fragments or the creation of diverse libraries of this compound analogues by simply varying the input components. Examples of reaction types that could potentially be integrated into MCR or domino strategies for this compound synthesis include cycloadditions, nucleophilic additions, and cyclizations, depending on the target structure.

Chemoenzymatic Synthesis and Biocatalysis for this compound and its Precursors

Chemoenzymatic synthesis, which combines the power of chemical transformations with the exquisite selectivity of biocatalysis, offers a highly effective approach for synthesizing complex molecules like "this compound", particularly when precise control over stereochemistry is required. Biocatalysis utilizes enzymes (isolated or within whole cells) as catalysts. Enzymes often exhibit remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions (near room temperature and atmospheric pressure, often in water), reducing the need for protecting groups and minimizing the formation of unwanted byproducts. For the synthesis of this compound, biocatalysis could be employed for specific chiral transformations, selective oxidations or reductions, or the formation of specific functional groups that are challenging to achieve using traditional chemical methods. For instance, lipases could be used for selective ester hydrolysis or transesterification, while oxidoreductases could catalyze stereoselective reductions of ketones or oxidations of alcohols. Immobilization of enzymes on solid supports can facilitate their recovery and reuse, further enhancing the sustainability and economic viability of the chemoenzymatic route to this compound.

Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

The core structure of the compound known as this compound (CID 65558) consists of a chlorinated benzene ring substituted with two amide linkages, each connected to a phenyl ring that bears a 4,5-dihydro-1H-imidazol-2-yl group. ontosight.ai This scaffold presents several potential sites for synthetic modification and derivatization, although specific detailed research findings on these strategies applied directly to CID 65558 under the name "this compound" are limited in the public domain search results.

Potential areas for derivatization, based on the functional groups present in the this compound scaffold, include:

Modification of the Amide Linkages: The amide bonds could potentially be modified through reactions such as hydrolysis, reduction, or substitution, leading to alterations in the linker region between the central benzene ring and the phenyl-imidazoline moieties.

Alterations on the Central Benzene Ring: The chlorine atom on the central benzene ring could serve as a handle for various aromatic substitution reactions, such asSuzuki-Miyaura cross-coupling reactions or Buchwald-Hartwig amination, to introduce different substituents. Electrophilic aromatic substitution might also be possible on the activated positions of the benzene ring, depending on the reaction conditions and existing substituents.

Derivatization of the Imidazoline (B1206853) Rings: The 4,5-dihydro-1H-imidazol-2-yl groups contain secondary amine functionalities within the ring and potentially reactive carbon centers. These sites could be targets for alkylation, acylation, or other reactions characteristic of cyclic amines and imines.

Modifications on the Phenyl Rings: The phenyl rings linking the amide groups to the imidazoline rings could undergo electrophilic or nucleophilic aromatic substitution reactions, depending on the activating or deactivating nature of the attached amide and imidazoline substituents.

The design of specific derivatization strategies would be highly dependent on the desired properties and intended applications of the resulting compounds. Factors such as regioselectivity, chemoselectivity, and the compatibility of reaction conditions with the various functional groups present in the this compound scaffold would need careful consideration.

Mechanistic Elucidation of Reactions Involving Chemical Compound Wander

Probing Reaction Pathways and Elementary Steps of Wander Transformations

Elucidating the reaction pathways and elementary steps for "this compound" transformations would involve a combination of experimental techniques and theoretical calculations. Initial investigations might involve varying reaction conditions such as solvent, temperature, concentration, and the presence of catalysts or additives to observe their effect on product distribution and reaction rate. Analyzing the structure of isolated products and any detected byproducts can provide clues about the sequence of bond-breaking and bond-forming events.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, could be used to monitor the disappearance of reactants and the appearance of products and intermediates over time. researchgate.net Mass Spectrometry (MS), particularly techniques like electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS), coupled with techniques like Collision-Induced Dissociation (CID), could be employed to detect and identify transient intermediates. nih.govisotope.comnih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable for exploring potential reaction pathways, calculating the energies of proposed intermediates and transition states, and predicting the feasibility of different elementary steps. huggingface.co By comparing calculated energy profiles with experimental observations, researchers can validate or refute proposed mechanisms.

For example, reactions involving the dihydroimidazole (B8729859) rings might proceed via protonation followed by ring-opening or nucleophilic attack, depending on the reaction conditions. Amide linkages could undergo hydrolysis or aminolysis under certain conditions. The chlorinated aromatic ring might be susceptible to nucleophilic aromatic substitution or participate in cross-coupling reactions. Each of these potential transformations would have a distinct series of elementary steps that need to be experimentally probed and theoretically supported.

Identification and Characterization of Reaction Intermediates and Transition States of this compound

Identifying and characterizing reactive intermediates is a cornerstone of mechanistic elucidation. Intermediates are transient species formed during the reaction that are not the final products. For reactions involving "this compound," potential intermediates could include carbocations, carbanions, radicals, or various charged or neutral adducts formed by the reaction of functional groups.

Techniques for trapping intermediates, such as performing the reaction in the presence of a scavenger molecule that reacts specifically with a suspected intermediate, can provide strong evidence for their existence. Low-temperature reaction conditions can sometimes slow down the reaction sufficiently to allow for the spectroscopic detection or even isolation of intermediates.

Transition states, unlike intermediates, are not stable species and represent the highest energy point along a reaction pathway between reactants and products or between an intermediate and a product. They cannot be directly observed experimentally but can be characterized computationally. Transition state structures can be located using computational methods by searching for saddle points on the potential energy surface. Analyzing the vibrational modes of a located transition state can confirm that it connects the correct minima (reactants, intermediates, or products).

The structure of "this compound" suggests that reactions involving the dihydroimidazole rings might involve intermediates with positive charges delocalized across the nitrogen atoms. Reactions at the amide linkages could involve tetrahedral intermediates. Understanding the electronic and steric factors influencing the stability of these potential intermediates and transition states is critical for understanding the reaction mechanism.

Kinetic Studies and Rate Law Determination for this compound-Related Reactions

Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentrations of reactants, products, and catalysts. This information is essential for determining the rate-determining step of a reaction mechanism and for validating proposed mechanisms.

For reactions involving "this compound," kinetic experiments would typically involve monitoring the concentration of a reactant or product over time under various initial concentration conditions. This can be done using spectroscopic methods (UV-Vis, NMR) or chromatography (HPLC, GC) with appropriate detection. youtube.com

The rate law for a reaction describes the mathematical relationship between the reaction rate and the concentrations of the species involved in the rate-determining step. By determining the order of the reaction with respect to each reactant, valuable insights into the molecularity of the rate-determining step can be obtained. For example, if a reaction is found to be first-order in "this compound" and first-order in a coreactant, it suggests a bimolecular rate-determining step involving one molecule of each.

Initial rate methods, integrated rate laws, and isolation methods are common techniques used in kinetic studies to determine the rate law. Analyzing the rate constant's dependence on various factors provides further mechanistic details.

Temperature Dependence and Activation Energy Analysis

The rate constant of a reaction is highly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation: k = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the ideal gas constant.

By measuring the rate constant at several different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this plot is equal to -Ea/R, allowing for the determination of the activation energy (Ea). The activation energy represents the minimum energy required for the reactants to overcome the energy barrier and form products. A lower activation energy corresponds to a faster reaction rate.

Analyzing the activation energy for reactions of "this compound" can provide insights into the nature of the transition state. High activation energies suggest a highly energetic or geometrically constrained transition state.

Pressure Effects on Reaction Rates

Pressure can affect the rates of reactions, particularly those occurring in the gas phase or reactions in solution that involve a significant change in volume of activation. The effect of pressure on the reaction rate is related to the volume of activation (ΔV‡), which is the difference in volume between the transition state and the reactants.

For reactions in solution, high pressure can favor reactions where the volume of the transition state is smaller than the combined volume of the reactants (negative ΔV‡). This is often the case in reactions where bond formation is significant in the transition state or where charged species are formed or neutralized, leading to changes in solvation.

Studying the effect of pressure on the rate of "this compound" reactions could provide information about the structural changes and solvation effects occurring in the transition state. This type of analysis requires specialized high-pressure kinetic equipment.

Stereochemical Analysis of Reactions Involving Chiral this compound Species

While the core structure of "this compound" (CID 65558) as depicted in PubChem nih.gov does not immediately show chiral centers (tetrahedral carbons bonded to four different groups), reactions involving this compound could potentially create chiral centers or occur at existing stereogenic elements if substituted derivatives are considered or if the reaction mechanism involves the formation of transient chiral intermediates.

If "this compound" were to react in a way that creates a chiral center, stereochemical analysis would be crucial to understand the reaction mechanism. This involves determining the stereochemistry of the products (e.g., enantiomers or diastereomers) and relating it to the stereochemistry of the reactants and the proposed transition states.

Techniques such as chiral chromatography (GC or HPLC with chiral stationary phases) or the use of chiral shift reagents in NMR spectroscopy can be used to separate and analyze stereoisomers. nih.gov The stereochemical outcome of a reaction (e.g., retention, inversion, or racemization of configuration) provides strong evidence about the nature of the transition state and the mechanism (e.g., SN1 vs. SN2-like processes if applicable). cornell.eduisotope.com

If reactions of "this compound" involved chiral catalysts or chiral coreactants, enantioselective or diastereoselective transformations could occur, leading to a preference for the formation of one stereoisomer over others. Studying the degree of stereoselectivity (e.g., enantiomeric excess or diastereomeric ratio) as a function of reaction conditions can provide insights into the interactions controlling stereochemical induction in the transition state. isotope.com

Computational Chemistry and Theoretical Investigations of Chemical Compound Wander

Quantum Mechanical Studies of Electronic Structure and Reactivity of Wander

Quantum mechanical methods are essential for understanding the electronic structure of a molecule, which dictates its chemical reactivity, spectroscopic properties, and interactions. By solving the electronic Schrödinger equation (or approximations thereof), these methods provide detailed information about electron distribution, energy levels, and bonding.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for systems of moderate size like this compound. wikipedia.orgr-project.org DFT focuses on the electron density of a system rather than the complex many-electron wavefunction. r-project.org

Applications of DFT to this compound could include:

Geometry Optimization: Determining the most stable three-dimensional structure (minimum energy conformation) of the this compound molecule. This involves calculating forces on atoms and iteratively adjusting their positions until the forces are minimized.

Electronic Property Calculations: Computing properties such as the total energy, ionization potential, electron affinity, dipole moment, and partial charges on atoms. These properties provide insights into the molecule's polarity and how it might interact with other molecules or electric fields.

Frontier Molecular Orbital Analysis: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting reactivity, as the HOMO is often involved in donating electrons and the LUMO in accepting electrons during chemical reactions. wikipedia.org

Vibrational Spectroscopy Prediction: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) or Raman spectra to help identify and characterize the molecule and its various forms.

Illustrative DFT Results for this compound:

A hypothetical DFT study on this compound (CID 65558) using the B3LYP functional and a 6-31G(d) basis set might yield the optimized geometry and electronic properties.

| Property | Value (Illustrative) | Unit |

| Total Energy | -2545.1234 | Hartree |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.23 | eV |

| Energy Gap (LUMO-HOMO) | 4.64 | eV |

| Dipole Moment | 3.56 | Debye |

Note: These values are illustrative and not based on actual calculations for CID 65558.

Detailed analysis of the optimized geometry would reveal bond lengths, bond angles, and dihedral angles, providing a precise structural description of the molecule in its low-energy state.

Ab initio methods, meaning "from the beginning," are a class of quantum mechanical calculations that are based directly on the fundamental physical laws without including experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)), are generally more computationally expensive than DFT but can provide higher accuracy, especially for properties like reaction energies and barrier heights.

For this compound or its smaller derivatives, ab initio methods could be applied to:

Benchmark DFT calculations: Comparing ab initio results for smaller fragments or simplified models of this compound can help assess the accuracy of different DFT functionals.

Study reaction mechanisms: Investigating transition states and activation energies for hypothetical reactions involving this compound, providing a detailed understanding of reaction pathways.

Calculate accurate spectroscopic parameters: Obtaining highly accurate predictions for properties like NMR chemical shifts or UV-Vis absorption spectra.

Given the size of this compound, high-level ab initio methods like CCSD(T) would likely be computationally prohibitive for the full molecule, but they could be applied to key functional groups or smaller model systems that mimic parts of this compound's structure.

Molecular orbital (MO) theory provides a framework for understanding chemical bonding in terms of the combination of atomic orbitals to form molecular orbitals that span the entire molecule. Analysis of these molecular orbitals can provide insights into the nature of bonding, electron delocalization, and potential sites for chemical reactions.

For this compound, MO analysis could involve:

Visualizing Molecular Orbitals: Generating visual representations of key molecular orbitals, such as the HOMO and LUMO, to understand where electron density is concentrated and where reactions are likely to occur.

Population Analysis: Calculating atomic charges and bond orders based on the electron distribution in molecular orbitals (e.g., using Mulliken, Löwdin, or Bader analysis). This helps quantify the polarity of bonds and atoms.

Analyzing Bonding Characters: Determining the contribution of atomic orbitals to molecular orbitals to understand the nature of covalent and possibly dative bonds within the molecule.

Results from MO analysis could be presented in tables showing the atomic contributions to specific molecular orbitals or diagrams illustrating electron density distribution.

Illustrative Molecular Orbital Contributions (HOMO) for key atoms in this compound:

| Atom Type (Illustrative) | Contribution to HOMO (%) |

| Nitrogen (Imidazolyl) | 35 |

| Carbon (Phenyl) | 25 |

| Oxygen (Amide) | 15 |

| Chlorine | 5 |

| Other Atoms | 20 |

Note: These values are illustrative and not based on actual calculations for CID 65558.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD can explore the conformational space of flexible molecules and study their interactions with solvents, proteins, or other molecules. wikipedia.orgarxiv.orgnih.govnih.gov

For this compound, MD simulations could be used to:

Conformational Analysis: Exploring the different possible shapes (conformers) that this compound can adopt, especially considering the rotatable bonds in its structure. MD simulations can help determine the relative stabilities of these conformers and the barriers to interconversion.

Solvation Studies: Simulating this compound in different solvents (e.g., water, organic solvents) to understand how the solvent molecules interact with this compound and how these interactions affect its conformation and properties.

Protein-Ligand Binding (Hypothetical): If this compound were hypothesized to interact with a biological target (e.g., a protein), MD simulations could model the binding process, assess the stability of the complex, and identify key interactions between this compound and the protein residues. arxiv.orgnih.govnih.govlibretexts.org

Membrane Permeation (Hypothetical): Simulating the behavior of this compound in a lipid bilayer to understand its potential to cross cell membranes.

Illustrative MD Simulation Results for Conformational Analysis of this compound:

An MD simulation of this compound in water for a certain duration might show the fluctuation of the molecule's shape over time. Metrics like Root Mean Square Deviation (RMSD) of atomic positions from a reference structure can quantify conformational changes. arxiv.orglibretexts.org

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.52 |

| 20 | 1.88 |

| 30 | 1.75 |

| 40 | 2.01 |

| 50 | 1.95 |

Note: These values are illustrative and not based on actual simulations for CID 65558.

Analysis of the simulation trajectory would involve clustering conformers to identify the most prevalent shapes and calculating properties like the radius of gyration to understand the molecule's compactness. arxiv.orglibretexts.org

Predictive Modeling for this compound-Related Chemical Space Exploration

Chemical space refers to the vast theoretical collection of all possible molecules. smums.ac.irriken.jpchemrxiv.orgmdpi.com Predictive modeling, often combined with computational chemistry, allows for the exploration of the chemical space around a known molecule like this compound to identify potential new compounds with desired properties. riken.jpchemrxiv.orgmdpi.com

Techniques used in this area include:

Similarity Searching: Using computational descriptors (e.g., molecular fingerprints, physicochemical properties) to search databases like PubChem for molecules structurally or functionally similar to this compound.

De Novo Design: Computational algorithms that design new molecules with specific properties, potentially using fragments of this compound's structure as building blocks.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR): Developing models that correlate structural features of molecules to their properties or activities. If sufficient data existed for a set of this compound analogs, QSPR/QSAR models could predict properties of new, untested this compound derivatives.

Predictive modeling allows researchers to computationally screen large numbers of virtual compounds, prioritizing those with the highest predicted potential for synthesis and experimental testing.

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into computational chemistry to accelerate research and uncover complex relationships in chemical data. wikipedia.orgriken.jpmdpi.com

Potential applications of ML/AI in the context of this compound research include:

Predicting Molecular Properties: Training ML models on computational or experimental data of similar molecules to predict properties of this compound or its derivatives, such as solubility, LogP, or electronic properties, faster than traditional computational methods.

Accelerating Quantum Chemistry Calculations: Using ML to predict initial guesses for electronic structure calculations or to build surrogate models that can reproduce high-level quantum mechanics results at a lower computational cost.

Guiding Chemical Space Exploration: Employing AI algorithms to intelligently navigate the chemical space and suggest novel this compound-like structures with optimized properties. riken.jpmdpi.com

Analyzing Large Datasets: Applying ML techniques to analyze large volumes of data generated from high-throughput virtual screening or MD simulations of this compound and related systems.

While specific ML/AI studies on this compound (CID 65558) were not found in the initial search, the general applicability of these methods in computational chemistry suggests their potential value in future investigations of this compound. riken.jpmdpi.com

AI-Driven Prediction of Reaction Outcomes and Selectivity for this compound

Artificial Intelligence (AI) and machine learning techniques are increasingly applied to predict chemical reaction outcomes and selectivity. For a hypothetical compound like "this compound", AI models could be trained on large datasets of known reactions involving similar chemical scaffolds or functional groups present in "this compound". These models, often based on neural networks or decision trees, can learn complex relationships between reactants, reagents, conditions, and the resulting products and their relative yields or selectivities.

For instance, predicting the regioselectivity or stereoselectivity of a reaction involving "this compound" could be approached by training a classification model. Input features might include molecular descriptors of "this compound" and co-reactants, solvent properties, temperature, and catalyst information. The output would be the predicted major product or the ratio of different isomers. Similarly, regression models could predict reaction yields under specified conditions.

Hypothetical AI Prediction Data for a Reaction of this compound:

| Reaction Conditions | Predicted Major Product | Predicted Yield (%) | Predicted Selectivity (Isomer A : Isomer B) |

| Condition Set 1 (Catalyst X) | Product Y | 85 | 95 : 5 |

| Condition Set 2 (Catalyst Z) | Product Z | 70 | 10 : 90 |

| Condition Set 3 (No Catalyst) | Product Y | 30 | 60 : 40 |

Machine Learning for Accelerated Discovery and Optimization of this compound Analogues

Machine learning (ML) plays a crucial role in accelerating the discovery and optimization of new chemical entities, including potential analogues of "this compound". By building models that correlate structural features of compounds with desired properties (e.g., reactivity, stability, predicted biological activity if applicable), researchers could computationally screen vast virtual libraries of "this compound" analogues.

Techniques such as quantitative structure-property relationships (QSPR) or predictive models trained on experimental or calculated data can identify promising candidates without the need for extensive synthesis and testing. Generative models, like variational autoencoders (VAEs) or generative adversarial networks (GANs), could also be used to design novel "this compound" analogues with predicted optimal properties based on learned patterns from existing data. Optimization algorithms, guided by ML predictions, could then fine-tune the structure of promising analogues.

Hypothetical ML-Predicted Properties for this compound Analogues:

| This compound Analogue ID | Predicted Solubility (mg/mL) | Predicted Stability (Half-life in hours) | Predicted Reactivity Score |

| This compound-A1 | 0.5 | 12 | 7.8 |

| This compound-A2 | 1.2 | 8 | 6.5 |

| This compound-A3 | 0.8 | 15 | 8.1 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in this compound Systems

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are foundational computational techniques used to build predictive models linking the chemical structure of compounds to their activities or properties. For "this compound" and its potential derivatives, QSAR/QSPR models could be developed to predict various attributes based on molecular descriptors.

Molecular descriptors are numerical representations of a compound's structural and physicochemical features, such as molecular weight, lipophilicity (logP), polar surface area, electronic properties, and topological indices. By calculating these descriptors for a set of "this compound" derivatives with known properties or activities (hypothetically determined through prior computational or experimental work), a statistical model (e.g., linear regression, partial least squares, support vector machines) can be built. This model can then predict the corresponding property or activity for new, untested "this compound" structures based solely on their calculated descriptors.

Hypothetical QSPR Model for Predicting a Property of this compound Derivatives:

Predicted Property = C1 * (Descriptor 1) + C2 * (Descriptor 2) + ... + Cn * (Descriptor n) + Intercept

Example Descriptors Potentially Used for this compound QSPR:

| Descriptor Type | Example Descriptor Name | Description |

| Physicochemical | logP | Octanol-water partition coefficient |

| Electronic | HOMO-LUMO Gap | Energy difference between highest occupied and lowest unoccupied molecular orbitals |

| Topological | Molecular Weight | Sum of atomic weights |

| Spatial | Polar Surface Area | Area of polar atoms |

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening involves using computational methods to quickly evaluate large virtual libraries of compounds for desired properties or activities. For "this compound" derivatives, this process would begin with the design of a virtual library, which could include enumerating possible structural variations of "this compound" (e.g., substitutions at different positions, variations in functional groups, ring modifications).

Once the virtual library is generated, computational models (such as the QSAR/QSPR models discussed above, or docking simulations if a target is hypothesized) are used to predict the properties or potential interactions of each compound in the library. Compounds that score favorably based on the prediction criteria are then prioritized for potential synthesis and further investigation. This allows for a highly efficient filtering process, focusing resources on the most promising candidates among millions or billions of possibilities. Virtual library design can be guided by diversity-seeking algorithms or focused on specific structural motifs predicted to enhance desired characteristics.

Hypothetical In Silico Screening Results for a Virtual Library of this compound Derivatives:

| Virtual Compound ID | Predicted Property Score | Predicted Binding Affinity (if applicable) | Prioritization Rank |

| This compound-VL-001 | 8.5 | -9.2 kcal/mol | 1 |

| This compound-VL-002 | 7.1 | -7.5 kcal/mol | 5 |

| This compound-VL-003 | 9.1 | -9.8 kcal/mol | 2 |

| This compound-VL-004 | 6.8 | -6.9 kcal/mol | 8 |

| This compound-VL-005 | 8.8 | -9.5 kcal/mol | 3 |

Advanced Analytical and Spectroscopic Characterization of Chemical Compound Wander

Elucidation of Molecular Structure of Wander using Advanced Spectroscopic Techniques

The elucidation of a complex organic molecule's structure relies heavily on spectroscopic methods that probe the different environments of atoms within the molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its reported structure and gaining deeper insights into its characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. By analyzing the interaction of atomic nuclei with an external magnetic field, researchers can deduce the molecular structure.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural characterization. ¹H NMR spectroscopy provides information on the different types of hydrogen atoms present in the molecule, their chemical environments, and their connectivity to adjacent hydrogen atoms through spin-spin coupling. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons. Integration of the peak areas provides the relative number of protons giving rise to each signal. For this compound, with its distinct aromatic rings, amide linkages, and imidazoline (B1206853) rings, the ¹H NMR spectrum would show characteristic signals in different regions, allowing for the identification of aromatic protons, amide protons, and aliphatic protons within the imidazoline rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is highly sensitive to its electronic environment and hybridization state. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms, aiding in the assignment of carbon signals to specific carbons in the this compound structure.

While not explicitly detailed in general sources for this compound, heteronuclear NMR experiments such as ¹⁵N NMR could potentially be employed to study the nitrogen atoms present in the amide and imidazoline functionalities, providing additional structural constraints.

Two-dimensional (2D) NMR techniques provide crucial information about connectivity and spatial relationships between atoms that cannot be obtained from 1D experiments alone.

Correlation Spectroscopy (COSY) is a 2D ¹H-¹H NMR experiment that reveals correlations between protons that are coupled to each other through bonds. This helps in establishing the connectivity of proton networks within the this compound molecule, such as identifying coupled protons on adjacent carbon atoms in the aromatic rings or aliphatic chains.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D experiment that shows correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals, providing direct evidence of C-H bonds in this compound.

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D experiment that reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing long-range coupling information essential for piecing together the different fragments of the this compound molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D experiment that shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This through-space correlation data is invaluable for determining the three-dimensional conformation and relative stereochemistry of a molecule. For this compound, NOESY could provide insights into the spatial arrangement of the phenyl and imidazoline rings relative to the central benzene (B151609) core and the amide linkages.

Quantitative NMR (qNMR) is a technique that utilizes the direct proportionality between the integrated signal intensity in an NMR spectrum and the molar concentration of the analyte. nih.gov This allows for the determination of the purity of a compound or the relative amounts of different components in a mixture without the need for calibration curves or reference standards of the analyte itself. By using an internal standard with a known purity and a well-separated signal in the ¹H NMR spectrum, the molar ratio of this compound to the internal standard can be determined, thus allowing for the calculation of this compound's purity. This is a critical step in the characterization of any chemical compound for research or quality control purposes.

Mass Spectrometry of this compound

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is complementary to NMR spectroscopy and provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful MS technique that can measure the m/z of ions with very high accuracy. This high mass accuracy allows for the determination of the elemental composition of an ion by comparing the experimentally determined mass-to-charge ratio to the theoretically calculated values for different elemental combinations. For this compound (C₂₆H₂₃ClN₆O₂), HRMS would be used to determine the exact mass of the molecular ion (or a characteristic fragment ion), which can then be used to confirm its molecular formula. The presence of isotopes (e.g., ³⁵Cl and ³⁷Cl) would also be observable in the HRMS spectrum, providing further confirmation of the elemental composition, specifically the presence of chlorine. HRMS is crucial for verifying the identity and purity of synthesized or isolated compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting fragment ions. mdpi.comwikipedia.org In the characterization of Compound this compound, MS/MS would be employed to generate characteristic fragmentation patterns of the protonated or deprotonated molecular ion. mdpi.com By analyzing the mass-to-charge ratio (m/z) of these fragments and their relative abundances, researchers can deduce the presence of specific substructures and connectivity within the this compound molecule. mdpi.comwikipedia.org This fragmentation provides a "fingerprint" that is highly specific to the compound's structure. mdpi.com For instance, specific bond cleavages within this compound would yield predictable fragment ions, allowing for the mapping of the molecule's architecture. wikipedia.org The energy applied during fragmentation, such as in collision-induced dissociation (CID), can be varied to obtain different levels of fragmentation, providing a richer dataset for structural interpretation. mdpi.comwikipedia.org

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques combine a separation method with a detection method, offering enhanced capabilities for analyzing complex samples containing Compound this compound. chromatographytoday.comwisdomlib.org Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile or semi-volatile forms of this compound, allowing for their separation based on their boiling points and interaction with the stationary phase before entering the mass spectrometer for detection and fragmentation. ajprd.comijprajournal.com Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the analysis of non-volatile or thermally labile compounds, including potentially this compound and its metabolites. ajprd.comijprajournal.com LC-MS separates components based on their differential affinities for a stationary phase and a mobile phase. solubilityofthings.comwikipedia.org The eluting components are then ionized and detected by the mass spectrometer, providing both chromatographic retention time data and mass spectral information. ajprd.comijprajournal.com These techniques are invaluable for assessing the purity of this compound samples, identifying impurities, and analyzing complex mixtures where this compound might be present. ajprd.comiltusa.commoravek.com The coupling of separation and detection enhances sensitivity and selectivity, allowing for the identification and quantification of individual components within a mixture. chromatographytoday.comwisdomlib.orgajprd.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. utdallas.edubellevuecollege.edustudymind.co.uk Different functional groups within Compound this compound will exhibit characteristic absorption bands at specific wavenumbers in the IR spectrum. utdallas.edubellevuecollege.edudummies.com For example, the presence of hydroxyl (-OH), carbonyl (C=O), or amine (-NH) groups would be indicated by distinct peaks in the spectrum. utdallas.eduspecac.com Analysis of the position, intensity, and shape of these peaks allows for the identification of key structural moieties within this compound. dummies.comspecac.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into electronic transitions within a molecule. jove.comazooptics.comlibretexts.org UV-Vis spectroscopy is particularly useful for identifying conjugated systems (alternating double and single bonds) and aromatic rings in Compound this compound, which absorb strongly in this region. azooptics.comlibretexts.orgnumberanalytics.com The wavelength of maximum absorbance (λmax) and the intensity of the absorption band are related to the extent of conjugation and the presence of chromophores within the molecule. azooptics.commsu.edu Analysis of the UV-Vis spectrum can help confirm the presence of specific structural features suggested by other techniques and can also be used for quantitative analysis of this compound. azooptics.comnumberanalytics.com

X-ray Crystallography for Three-Dimensional Structure Determination of Crystalline this compound

X-ray crystallography is considered the gold standard for determining the definitive three-dimensional structure of crystalline compounds at atomic resolution. anton-paar.comazolifesciences.comacs.org If Compound this compound can be obtained in a crystalline form, X-ray crystallography can provide precise information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. anton-paar.comazolifesciences.comlibretexts.org This technique involves diffracting X-rays off the ordered arrangement of atoms in the crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. anton-paar.comazolifesciences.comlibretexts.org From this map, the positions of the atoms can be determined, providing a complete 3D structure, including stereochemistry. anton-paar.comazolifesciences.comamazon.com This is crucial for unequivocally confirming the proposed structure of this compound and understanding its precise spatial arrangement. anton-paar.comamazon.com

Chromatographic Methods for Separation, Isolation, and Purity Assessment of this compound and its Metabolites

Chromatographic methods are essential for the separation, isolation, and assessment of the purity of Compound this compound and any related substances, such as synthetic byproducts or metabolites. solubilityofthings.comiltusa.commoravek.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely used. solubilityofthings.comwikipedia.orgmoravek.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. solubilityofthings.comwikipedia.org

HPLC is commonly used for purifying and analyzing this compound, offering high resolution and the ability to handle a wide range of compounds. iltusa.com Different stationary phases and mobile phase compositions can be employed to optimize the separation of this compound from impurities or metabolites. GC is suitable for volatile forms of this compound or its derivatives. ajprd.com TLC provides a rapid and simple method for monitoring the progress of reactions involving this compound or for quickly assessing the complexity of a sample. wikipedia.org

Purity assessment is a critical application of chromatography. iltusa.commoravek.com By using chromatographic techniques with appropriate detectors (e.g., UV-Vis, mass spectrometry), the presence and levels of impurities in a this compound sample can be determined. iltusa.commoravek.com A high-purity sample of this compound will typically show a single main peak in the chromatogram, with minimal or no signals from other components. moravek.com The peak area or height can be used to quantify the amount of this compound and impurities present. moravek.com

Interplay of Experimental Data with Computational Predictions for this compound Structure Validation and Refinement

The experimental data obtained from the analytical and spectroscopic techniques described above are often used in conjunction with computational chemistry methods to validate and refine the proposed structure of Compound this compound. openaccessjournals.comsolubilityofthings.com Computational predictions, such as those derived from Density Functional Theory (DFT) calculations or molecular dynamics simulations, can provide theoretical insights into the molecule's structure, stability, and spectroscopic properties. openaccessjournals.comsolubilityofthings.com

For instance, computationally predicted IR or UV-Vis spectra can be compared to the experimentally obtained spectra of this compound to help confirm functional group assignments and electronic transitions. openaccessjournals.comsolubilityofthings.com Similarly, computational modeling can predict the most stable conformers of this compound, which can then be compared to the solid-state structure determined by X-ray crystallography. solubilityofthings.comoup.com

Biological Interactions and Applications of Chemical Compound Wander

Mechanisms of Interaction with Biological Macromolecules (e.g., proteins, enzymes, nucleic acids, lipids) by Wander

Based on the research into N,N-dimethylated anthracycline analogues with which the name "this compound" is associated, the primary biological macromolecule targets are nucleic acids, specifically DNA, and associated proteins like histones and topoisomerase II. wikipedia.orgmims.comlabshare.cnfishersci.ca

Anthracyclines, in general, are known to intercalate into DNA, inserting their tetracyclic chromophore between adjacent base pairs. wikipedia.orgwikidata.orgwikipedia.org This intercalation can inhibit DNA and RNA synthesis, thereby blocking transcription and replication processes in rapidly proliferating cells. wikipedia.org Beyond DNA intercalation, anthracyclines also interact with topoisomerase II, an enzyme crucial for relaxing DNA supercoils. wikipedia.orgwikipedia.orgnih.gov They stabilize the complex formed between topoisomerase II and DNA after the enzyme has broken the DNA chain, preventing the DNA from being resealed and thus halting replication. wikipedia.org

Recent research involving N,N-dimethylated anthracycline analogues, including studies co-authored by D.P.A. This compound, has highlighted an additional key mechanism: the eviction of histones from chromatin. wikipedia.orgwikipedia.orgmims.comlabshare.cnwmcloud.orgfishersci.ca This chromatin damage is distinct from DNA double-strand breaks induced by some anthracyclines. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca Notably, N,N-dimethylation of the amino sugar moiety appears to lead to a loss of DNA damage activity while retaining or even enhancing histone eviction capabilities. wikipedia.orgwikipedia.orgwikipedia.orgmims.comlabshare.cnwmcloud.orgfishersci.ca This suggests that compounds like this compound, if they are indeed N,N-dimethylated anthracycline analogues, would primarily exert their effects through chromatin damage via histone eviction. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca

Interactions with other biological macromolecules like lipids have also been explored for anthracyclines. Studies have investigated the interaction of anthracycline derivatives with cell membranes, which can influence their cellular uptake and potentially contribute to cytotoxic activity, particularly in overcoming multidrug resistance. fishersci.ca The lipophilicity of anthracycline analogues can affect their insertion and orientation within lipid bilayers. fishersci.ca

While specific details on this compound's direct interaction with individual proteins (other than inferred interactions with topoisomerase II and proteins involved in histone eviction) or other enzyme classes are not explicitly detailed in the provided search results for this specific compound, the broader context of anthracycline research suggests potential for diverse interactions within the cellular environment.

Exploration of Bioactivity and Structure-Activity Relationships of this compound Analogues

The bioactivity of anthracyclines, including N,N-dimethylated analogues, is primarily evaluated through their cytotoxic effects on cancer cells and their specific molecular mechanisms of action, such as DNA damage induction and histone eviction. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca Structure-activity relationship (SAR) studies in this class aim to correlate structural modifications with changes in bioactivity and toxicity. wikipedia.orgmims.comwmcloud.orgfishersci.ca

Research on N,N-dimethylated anthracycline analogues has revealed key SAR insights. A significant finding is that N,N-dimethylation of the amino sugar is generally associated with the elimination of DNA double-strand break formation while maintaining or increasing cytotoxicity. wikipedia.orgwikipedia.orgwikipedia.orgmims.comlabshare.cnwmcloud.orgfishersci.ca This suggests that for compounds like this compound falling into this category, their cytotoxic effect is predominantly mediated by mechanisms other than direct DNA breakage, likely histone eviction. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca

SAR studies have also indicated that small differences in the tetracyclic aglycone structure can influence cytotoxicity. wikipedia.orgmims.com The position of the amine on the sugar moiety appears to have minor effects on activity, while replacing the amine with a hydroxyl or hydrogen group can significantly reduce cytotoxicity. mims.com

Detailed research findings on the SAR of N,N-dimethylated anthracyclines have involved the synthesis and evaluation of various analogues with modifications to the aglycone, sugar moiety, and N-alkylation pattern. wikipedia.orgwikipedia.orgfishersci.ca These studies have shown that compounds featuring an N,N-dimethyl moiety are often more effective at inducing histone eviction and can be more cytotoxic than their counterparts with a primary amine. fishersci.ca For instance, N,N-dimethyl-idarubicin analogues have shown potent cytotoxicity against both wildtype and doxorubicin-resistant cell lines. wikipedia.orglabshare.cn

The correlation between histone eviction speed and cytotoxicity has been observed in studies of doxorubicin (B1662922) isomers, with N,N-dimethylation enhancing the histone eviction speed. fishersci.ca This highlights the importance of the N,N-dimethyl group in modulating the interaction with chromatin and influencing the cytotoxic potency of these analogues.

While specific quantitative SAR data solely focused on this compound (CID 65558) is not available in the provided snippets, the research on related N,N-dimethylated anthracyclines provides a strong framework for understanding the structural features that likely contribute to this compound's bioactivity, emphasizing the role of the N,N-dimethyl group and the nature of the aglycone and sugar moieties.

Role of this compound in Synthetic Biology and Chemical Biology Research

Synthetic biology and chemical biology are interdisciplinary fields that involve the design and construction of new biological parts, devices, and systems, and the use of chemical tools to study and manipulate biological processes. Chemical compounds like this compound can play significant roles in these fields, either as tools to perturb and understand biological systems or as products of engineered biological pathways.

Given the likely nature of this compound as an N,N-dimethylated anthracycline analogue, its role in synthetic and chemical biology research would primarily stem from its ability to specifically modulate cellular processes, particularly those involving chromatin dynamics. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca

Engineering Biological Pathways with this compound

Engineering biological pathways with this compound could involve using synthetic biology approaches to either produce this compound or its analogues, or to utilize this compound to influence endogenous biological pathways.

Metabolic engineering techniques can be employed to engineer microorganisms, such as Streptomyces species, for the biosynthesis of anthracyclines and their analogues, including N,N-dimethylated variants. wikipedia.orgnih.gov This involves manipulating the genes and enzymes involved in the biosynthetic pathways to produce novel or higher yields of desired compounds. wikipedia.orgnih.gov Research has focused on engineering Streptomyces peucetius for the biosynthesis of N,N-dimethylated anthracyclines by introducing genes encoding relevant methyltransferases and glycosyltransferases. wikipedia.org This demonstrates how biological pathways can be engineered to produce compounds like N,N-dimethylated anthracyclines, potentially including this compound.

Conversely, this compound, as a chemical tool, could be used to perturb or modulate specific biological pathways within engineered systems or natural organisms. By selectively affecting chromatin structure through histone eviction, this compound could be used to study the impact of chromatin dynamics on gene expression, DNA repair pathways, or other cellular processes regulated by chromatin accessibility.

This compound as a Tool for Modulating Cellular Processes

This compound's potential role as a tool for modulating cellular processes is strongly linked to its mechanism of action, particularly its ability to induce histone eviction. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca By selectively altering chromatin structure, this compound can influence a range of cellular activities.

Modulating chromatin structure through histone eviction can impact gene transcription, DNA replication, and DNA repair. wikipedia.orgfishersci.ca As a tool, this compound could be used to dissect the roles of these processes in various cellular contexts, including cell proliferation, differentiation, and response to stress. For example, researchers could use this compound to investigate how changes in chromatin structure affect the expression of specific genes or the efficiency of DNA repair mechanisms.

Furthermore, the differential mechanisms of action between N,N-dimethylated anthracyclines (primarily histone eviction) and other anthracyclines (DNA damage and histone eviction) allow researchers to use these compounds as tools to distinguish the biological consequences of these distinct types of chromatin perturbation. wikipedia.orgwikipedia.orgmims.comlabshare.cnfishersci.ca This can provide valuable insights into how different forms of DNA and chromatin damage contribute to cellular responses and toxicity.

In chemical biology, this compound could be employed in conjunction with other chemical tools or genetic techniques to gain a deeper understanding of complex cellular pathways. Its specific activity profile could make it a valuable probe for studying the interplay between chromatin dynamics and other cellular processes, such as signal transduction or cell cycle regulation. The use of this compound as a tool could help elucidate fundamental biological mechanisms and potentially identify new therapeutic targets.

Potential for this compound in Medicinal Chemistry and Therapeutic Discovery (focus on chemical design principles)

The exploration of a chemical compound like "this compound" for medicinal applications necessitates a deep understanding and application of chemical design principles. This process aims to transform a potential lead compound into a safe and effective therapeutic agent by systematically modifying its chemical structure. Medicinal chemistry, an interdisciplinary field combining organic chemistry, biochemistry, pharmacology, and molecular biology, is central to this endeavor openaccessjournals.comneupsykey.com. Medicinal chemists design, synthesize, and optimize compounds, seeking to understand their interactions with biological targets and how structural changes influence activity, metabolism, and delivery openaccessjournals.commtu.edu.

A foundational principle in this process is the Structure-Activity Relationship (SAR). SAR explores the relationship between the chemical structure of a molecule and its biological activity collaborativedrug.comwikipedia.org. By analyzing how variations in the structure of "this compound" affect its interaction with a specific biological target (e.g., an enzyme or receptor), researchers can identify key functional groups or structural motifs responsible for the desired biological effect collaborativedrug.comcreative-biolabs.com. This understanding guides subsequent modifications to enhance potency, selectivity, and efficacy creative-biolabs.comdrugdesign.org. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a crucial role in predicting the biological activity of potential "this compound" derivatives and understanding their binding interactions with targets mtu.educreative-biolabs.comopenaccessjournals.com.

Beyond target interaction, chemical design principles are applied to optimize the pharmacokinetic properties of "this compound." Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME) azolifesciences.com. A compound's chemical structure significantly influences these processes. For instance, lipophilicity (the affinity of a molecule for a fatty environment) affects how well "this compound" can cross biological membranes, influencing absorption and distribution azolifesciences.comnih.gov. Medicinal chemists can modify the structure of "this compound" to adjust its lipophilicity, often by adding or removing polar or nonpolar groups, to improve its passage through specific tissues or barriers, such as the blood-brain barrier azolifesciences.com.

Metabolism, the process by which the body breaks down a drug, is another critical pharmacokinetic aspect influenced by chemical structure. Enzymes, primarily in the liver, catalyze metabolic reactions that can inactivate a drug or facilitate its excretion azolifesciences.com. By understanding how "this compound" is metabolized, chemists can design modifications to improve its metabolic stability, potentially extending its duration of action researchgate.net. This might involve introducing functional groups that are less susceptible to enzymatic cleavage or blocking sites of metabolism. Conversely, in some cases, designing a prodrug form of "this compound" might be beneficial. A prodrug is an inactive precursor that is converted into the active form within the body, often designed to improve solubility, stability, or targeting azolifesciences.com.